N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic and anti-inflammatory agent.
Materials Science: Its unique chemical structure makes it a candidate for use in the development of advanced materials with specific properties.
Biological Studies: The compound’s interactions with biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the histone acetyltransferase activity of p300, which plays a role in chromatin remodeling and gene expression . This activation can lead to changes in gene expression patterns, which may underlie its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: This compound also contains a trifluoromethyl group and is known for its role in altering chromatin acetylation.
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Studied for its analgesic potential.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to activate histone acetyltransferase activity sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-9-3-5-12(10(2)7-9)15(22)21-11-4-6-14(17)13(8-11)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMPLCNHIYUWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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